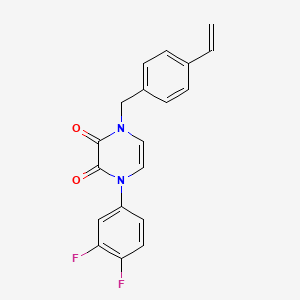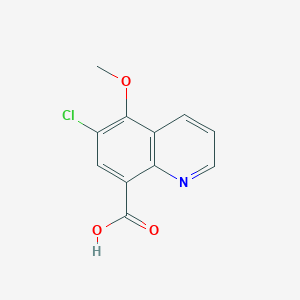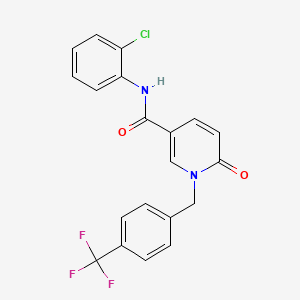![molecular formula C12H8FN3O2S B2936824 N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 930919-58-7](/img/structure/B2936824.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzothiazole . Benzothiazole is a heterocyclic organic compound that possesses a wide range of properties and applications .
Synthesis Analysis
While specific synthesis information for this compound was not found, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis
The structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied, with some showing significant anti-inflammatory and analgesic activities .Physical And Chemical Properties Analysis
Physical and chemical properties of similar compounds have been analyzed using various techniques, including IR spectroscopy and NMR .Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity
This compound has been found to have significant anti-inflammatory activity . It has been synthesized and pharmacologically evaluated for its anti-inflammatory effects . This makes it a potential candidate for the development of new anti-inflammatory drugs.
Analgesic Activity
The compound also exhibits analgesic (pain-relieving) properties . This suggests that it could be used in the development of new analgesics, particularly for conditions where inflammation is a contributing factor.
Neuroprotective Effects
Research suggests that this compound may have potential benefits in neurodegenerative diseases like Alzheimer’s disease and Parkinson’s disease. It has been investigated for its effects on neuroinflammation and protein aggregation, both of which are implicated in these diseases.
Anti-Ulcerogenic Activity
The compound has been evaluated for its ulcerogenic activity . Some of the synthesized compounds have shown low ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard drugs .
Lipid Peroxidation Activities
The compound has been evaluated for its lipid peroxidation activities . Lipid peroxidation is a process in which free radicals steal electrons from the lipids in cell membranes, resulting in cell damage. This property could make the compound useful in the treatment of various diseases related to oxidative stress.
Antinociceptive Effects
The compound has been evaluated for its antinociceptive effects . Antinociception is the action or process of blocking the detection of a painful or injurious stimulus by sensory neurons. The compound has shown potential in attenuating the spontaneous nocifensive response elicited by intraplantar formalin injection and the hypersensitivity caused by intraplantar carrageenan injection, paw incision, or sciatic nerve ligation .
Potential Treatment for Multiple Sclerosis
The compound has shown remarkable protective effects against multiple sclerosis in mice . Multiple sclerosis is a chronic disease that affects the central nervous system, particularly the brain and spinal cord.
Potential Use in Pain Management
In male rats, the compound reduced nociception associated with paclitaxel-induced neuropathy without development of subacute antinociceptive tolerance . This suggests that the compound could be used in the management of neuropathic pain, a common symptom in various medical conditions.
Mecanismo De Acción
Target of Action
The compound, N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a broad spectrum of biological activities, including anti-inflammatory and analgesic effects . The primary targets of these compounds are often enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes .
Mode of Action
The compound interacts with its targets, such as COX enzymes, by binding to their active sites and inhibiting their activity . This inhibition can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain . As a result, the compound can exert anti-inflammatory and analgesic effects.
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is involved in the production of prostaglandins . By inhibiting COX enzymes, the compound can reduce the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Pharmacokinetics
They are metabolized by various enzymes and excreted through the kidneys . These properties can impact the compound’s bioavailability and therapeutic efficacy.
Result of Action
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production can lead to a decrease in inflammation and pain . This can result in relief from symptoms in conditions such as arthritis, where inflammation is a key factor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to bind to its targets . Additionally, individual factors such as age, sex, genetic factors, and health status can influence how an individual responds to the compound .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O2S/c1-6-4-9(16-18-6)11(17)15-12-14-8-3-2-7(13)5-10(8)19-12/h2-5H,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIAPDWCUKHQGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2936743.png)
![N-(4-methoxy-2-nitrophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2936744.png)


![(E)-N-[1-(2,4-Difluorophenyl)but-3-yn-2-yl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2936750.png)
![dimethyl 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}terephthalate](/img/structure/B2936752.png)
![2-Chloro-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]acetamide](/img/structure/B2936753.png)

![N-[2-(2-Chlorophenyl)-2-methoxyethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2936759.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2936762.png)
![7-[3-(benzyloxy)phenyl]-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2936763.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2936764.png)